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Introduction
The quantitative analysis of organic acids in biological matrices is crucial for the diagnosis and

monitoring of various inborn errors of metabolism, as well as for research in drug development

and metabolic profiling. Organic acidurias are a group of disorders characterized by the

accumulation of specific organic acids in bodily fluids such as urine and plasma.[1]

Ethylmalonic acid is a key biomarker for several metabolic disorders, including Ethylmalonic

Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3]

Accurate quantification of ethylmalonic acid and other organic acids is therefore of significant

clinical and research importance.

Stable isotope dilution analysis using a deuterated internal standard, such as Ethylmalonic
acid-d5, is the gold standard for quantitative mass spectrometry-based methods.[4] The use of

a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for

the correction of variations in sample preparation, injection volume, and matrix effects, leading

to high accuracy and precision.[5]

This document provides detailed protocols for the quantitative analysis of organic acids in urine

and plasma using Ethylmalonic acid-d5 as an internal standard, employing both Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).
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Quantitative Data Summary
The following tables summarize the quantitative performance data for a validated LC-MS/MS

method for the analysis of ethylmalonic acid and other relevant organic acids using stable

isotope-labeled internal standards.[6]

Table 1: Linearity and Limits of Detection/Quantification[6]

Analyte
Linear Range
(μmol/L)

R² LOD (μmol/L) LOQ (μmol/L)

Ethylmalonic

Acid
0.5 - 100 > 0.9935 0.15 0.5

Methylmalonic

Acid
0.5 - 100 > 0.9935 0.15 0.5

Malonic Acid 0.5 - 100 > 0.9935 0.15 0.5

Methylcitric Acid 0.5 - 100 > 0.9935 0.15 0.5

Total

Homocysteine
2.5 - 500 > 0.9935 0.75 2.5

Table 2: Precision and Accuracy (Recovery)[6]

Analyte
Intra-day Precision
(%CV)

Inter-day Precision
(%CV)

Accuracy
(Recovery %)

Ethylmalonic Acid < 10.0 < 10.0 94.57 - 109.60

Methylmalonic Acid < 10.0 < 10.0 94.57 - 109.60

Malonic Acid < 10.0 < 10.0 94.57 - 109.60

Methylcitric Acid < 10.0 < 10.0 94.57 - 109.60

Total Homocysteine < 10.0 < 10.0 94.57 - 109.60
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Protocol 1: Quantitative Analysis of Organic Acids in
Urine by GC-MS
This protocol describes the extraction and derivatization of organic acids from urine for

subsequent analysis by GC-MS.

Materials:

Urine sample

Ethylmalonic acid-d5 internal standard solution (100 µg/mL in methanol)

Hydrochloric acid (HCl), 5M

Sodium chloride (NaCl), solid

Ethyl acetate, HPLC grade

Diethyl ether, HPLC grade

Sodium sulfate, anhydrous

Nitrogen gas, high purity

Pyridine

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Glass centrifuge tubes (15 mL)

GC vials with inserts (250 µL)

Procedure:

Sample Preparation:

To a 15 mL glass centrifuge tube, add 1.0 mL of urine.

Add 50 µL of the Ethylmalonic acid-d5 internal standard solution.
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Acidify the sample to pH < 2 by adding 6 drops of 5M HCl (verify with pH paper).[7]

Saturate the solution with approximately 1 g of solid NaCl and vortex to dissolve.[8]

Liquid-Liquid Extraction:

Add 5 mL of ethyl acetate to the tube, cap securely, and vortex for 2 minutes.

Centrifuge at 3000 x g for 5 minutes to separate the layers.

Carefully transfer the upper organic layer to a clean glass tube.

Repeat the extraction with a second 5 mL aliquot of ethyl acetate and combine the organic

layers.

A third extraction with 5 mL of diethyl ether can be performed to ensure complete recovery

of all organic acids.[8] Combine this with the previous organic extracts.

Drying and Evaporation:

Add a small amount of anhydrous sodium sulfate to the combined organic extract to

remove any residual water.

Decant the dried extract into a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room

temperature or slightly elevated temperature (e.g., 35-40°C).[9]

Derivatization (Silylation):

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[10]

Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS)

derivatives.[8]

Cool the sample to room temperature.

GC-MS Analysis:
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Transfer the derivatized sample to a GC vial with a micro-insert.

Inject 1-2 µL of the sample into the GC-MS system.

GC Conditions (example):

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium, constant flow of 1.0 mL/min

Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at

5°C/min, hold for 5 minutes.

Injector Temperature: 250°C

MS Conditions (example):

Ionization Mode: Electron Impact (EI) at 70 eV

Scan Range: m/z 50-600

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM)

for quantitative analysis.

Data Analysis:

Identify the peaks of interest based on their retention times and mass spectra by comparing

them to a library of known organic acid TMS derivatives.

For quantification, create a calibration curve using known concentrations of the target

organic acids spiked into a blank matrix and processed in the same manner.

Calculate the concentration of each analyte in the unknown samples by relating the peak

area ratio of the analyte to the internal standard (Ethylmalonic acid-d5) to the calibration

curve.
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Protocol 2: Quantitative Analysis of Organic Acids in
Plasma/Serum by LC-MS/MS
This protocol is adapted from a method for dried blood spots and is suitable for the analysis of

organic acids in plasma or serum.[6]

Materials:

Plasma or serum sample

Ethylmalonic acid-d5 internal standard solution (concentration to be optimized based on

expected analyte levels)

Acetonitrile, LC-MS grade

Methanol, LC-MS grade

Formic acid, LC-MS grade

Water, LC-MS grade

Protein precipitation plates or microcentrifuge tubes

Procedure:

Sample Preparation (Protein Precipitation):

To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the

Ethylmalonic acid-d5 internal standard solution.

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

Vortex for 1 minute.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube or a well of a 96-well plate.
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Evaporation and Reconstitution:

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a

vacuum concentrator.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5%

acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis:

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

LC Conditions (example):

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then

return to initial conditions and equilibrate.

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

MS/MS Conditions (example):

Ionization Mode: Electrospray Ionization (ESI), negative mode

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Optimize MRM transitions for each target organic acid and for Ethylmalonic acid-d5.

Data Analysis:

Develop an MRM method with specific precursor-to-product ion transitions for each analyte

and the internal standard.
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Integrate the peak areas for each MRM transition.

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the calibrators.

Determine the concentration of the organic acids in the unknown samples from the

calibration curve.

Visualizations
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Caption: GC-MS workflow for organic acid analysis.
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Caption: Simplified metabolic pathway of ethylmalonic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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